1-[(Z)-3-chlorobut-2-enyl]indole-2,3-dione
Overview
Description
1-[(Z)-3-chlorobut-2-enyl]indole-2,3-dione is a synthetic compound belonging to the indole derivatives family Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-[(Z)-3-chlorobut-2-enyl]indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with indole-2,3-dione (isatin) and 3-chlorobut-2-enyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, continuous flow reactors can be employed to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
1-[(Z)-3-chlorobut-2-enyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobut-2-enyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Scientific Research Applications
1-[(Z)-3-chlorobut-2-enyl]indole-2,3-dione has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives used in various chemical reactions and studies.
Biology: The compound is used in biological assays to study its effects on different biological pathways and organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active indole derivatives.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Z)-3-chlorobut-2-enyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, similar to other indole derivatives.
Comparison with Similar Compounds
1-[(Z)-3-chlorobut-2-enyl]indole-2,3-dione can be compared with other indole derivatives such as:
Isatin (indole-2,3-dione): Both compounds share the indole-2,3-dione core but differ in their substituents, leading to variations in their biological activities.
Indole-3-acetic acid: This plant hormone has a different substitution pattern but shares the indole nucleus, highlighting the versatility of indole derivatives in biological systems.
5-chloroisatin: Similar to this compound, 5-chloroisatin has a chlorine substituent, but at a different position, affecting its reactivity and applications.
Properties
IUPAC Name |
1-[(Z)-3-chlorobut-2-enyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(13)6-7-14-10-5-3-2-4-9(10)11(15)12(14)16/h2-6H,7H2,1H3/b8-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKYEDRQRNFCRC-VURMDHGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=CC=CC=C2C(=O)C1=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=CC=CC=C2C(=O)C1=O)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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